11b-Hydroxyandrost-4-ene-3,17-dione

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Steroid Synthesis : 11b-Hydroxyandrost-4-ene-3,17-dione serves as a precursor in the synthesis of various steroid hormones. Its structural properties facilitate the modification into other biologically active steroids through various chemical reactions such as oxidation and reduction .

Biology

- Biomarker for Adrenal Disorders : This compound is utilized as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling. Its levels can indicate specific adrenal disorders, aiding in accurate diagnosis and treatment planning.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects in treating hormonal imbalances and adrenal disorders. Its role in androgen biosynthesis positions it as a candidate for addressing conditions related to androgen deficiency or excess .

Industry

- Steroid Pharmaceutical Production : The compound is utilized in the production of steroid pharmaceuticals, including halogenated corticoids. Its ability to be transformed into various steroid derivatives makes it valuable in pharmaceutical manufacturing processes .

Case Study 1: Transformation by Fungi

A study demonstrated that filamentous fungi could efficiently transform androstenedione into various steroid products, including this compound. This biotransformation highlights the potential of using microbial processes for synthesizing steroid compounds, which can be more environmentally friendly compared to traditional chemical synthesis methods .

Case Study 2: Role in Androgen Regulation

Research has shown that this compound is involved in regulating androgen levels in humans. Elevated levels of this compound have been linked to conditions such as polycystic ovary syndrome (PCOS), where hormonal imbalances are prevalent. Understanding its role can lead to better management strategies for such conditions .

Mecanismo De Acción

Target of Action

11b-Hydroxyandrost-4-ene-3,17-dione is an endogenous, naturally occurring steroid and androgen prohormone . It belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones known to favor the development of masculine characteristics .

Mode of Action

It is closely related to adrenosterone (11-ketoandrostenedione; 11-KA4), 11-ketotestosterone (11-KT), and 11-ketodihydrotestosterone (11-KDHT), which are also produced in the adrenal glands .

Biochemical Pathways

This compound is involved in the biosynthesis of androgens, contributing to the development of masculine characteristics . It is also related to other steroids produced in the adrenal glands

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as an androgen prohormone. It may contribute to the development of masculine characteristics and have profound effects on scalp and body hair in humans . .

Análisis Bioquímico

Biochemical Properties

These are 3-hydroxylated C19 steroid hormones . They are known to favor the development of masculine characteristics . They also show profound effects on scalp and body hair in humans .

Cellular Effects

11b-Hydroxyandrost-4-ene-3,17-dione is a naturally occurring steroid that is primarily produced in adrenal tissue . In diseases such as Cushing’s syndrome, adrenal-originated hyperandrogenism, and congenital adrenal hyperplasia, plasma this compound levels are very high .

Molecular Mechanism

It is known to have a certain affinity for activating the glucocorticoid receptor, thereby participating in the regulation of the body’s metabolism, immunity, and inflammatory response .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11b-Hydroxyandrost-4-ene-3,17-dione can be achieved through chemical synthesis or microbial hydroxylation of androst-4-ene-3,17-dione (AD).

Industrial Production Methods: Industrial production often relies on microbial biotransformation. For example, Mycobacterium neoaurum can convert natural sterols into androst-4-ene-3,17-dione, which is then hydroxylated by Aspergillus ochraceus to produce this compound . This two-step one-pot microbial transformation is efficient and yields high-purity crystalline products .

Análisis De Reacciones Químicas

Types of Reactions: 11b-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

Oxidation: Conversion to 11-ketoandrostenedione.

Reduction: Formation of 11b-hydroxy derivatives.

Substitution: Introduction of different functional groups at specific positions on the steroid nucleus

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves reagents like halogens or alkylating agents under controlled conditions

Major Products:

11-Ketoandrostenedione: Formed through oxidation.

11b-Hydroxy derivatives: Result from reduction reactions

Comparación Con Compuestos Similares

- Adrenosterone (11-ketoandrostenedione)

- 11-Ketotestosterone

- 11-Ketodihydrotestosterone

Comparison: 11b-Hydroxyandrost-4-ene-3,17-dione is unique due to its specific hydroxylation at the 11b position, which distinguishes it from other similar compounds. This hydroxylation impacts its biological activity and its role as a precursor in steroid biosynthesis .

Actividad Biológica

11b-Hydroxyandrost-4-ene-3,17-dione, a naturally occurring steroid and androgen prohormone, plays a significant role in various biological processes. This compound is primarily produced in the adrenal glands and is involved in the biosynthesis of androgens, contributing to the development of masculine characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.

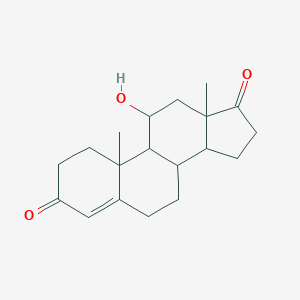

Chemical Structure and Properties

This compound has the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol. It is classified as a 3-hydroxylated C19 steroid hormone. Its structure includes a hydroxyl group at the 11b position, distinguishing it from other related steroid compounds.

| Property | Value |

|---|---|

| Molecular Formula | C19H26O3 |

| Molecular Weight | 302.41 g/mol |

| CAS Number | 564-33-0 |

| Classification | Androgens and derivatives |

This compound functions as an androgen prohormone, influencing various physiological processes through its action on androgen receptors. It exhibits a certain affinity for activating the glucocorticoid receptor, thereby participating in the regulation of metabolism, immune response, and inflammation.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Androgen Biosynthesis : It serves as a precursor to more potent androgens such as testosterone.

- Steroid Hormone Metabolism : It plays a role in the metabolic pathways mediated by cytochrome P450 enzymes, particularly P450 11A1 and P450 17A1, which are crucial for steroidogenesis .

Biological Effects

The biological effects of this compound are multifaceted:

- Androgenic Effects : Promotes the development of male secondary sexual characteristics.

- Metabolic Regulation : Influences glucose metabolism and lipid profiles.

- Hair Growth : Impacts hair follicle activity leading to changes in body and scalp hair density .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

- Adrenal Disorders : Research indicates that this compound can serve as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling.

- Hormonal Imbalances : Investigations into its therapeutic potential have shown promise in treating conditions related to hormonal imbalances.

Comparative Analysis

Comparative studies with similar compounds reveal that the specific hydroxylation at the 11b position significantly influences its biological activity:

| Compound | Hydroxylation Position | Biological Activity |

|---|---|---|

| This compound | 11b | Androgen prohormone; metabolic regulation |

| Adrenosterone | 11-keto | Precursor to testosterone; less potent androgen |

| 11-Ketotestosterone | 10 | Strong androgenic effects |

Propiedades

IUPAC Name |

11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCUHXPGYUMQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-33-0 | |

| Record name | MLS002638098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.